2-methoxy-N-methylaniline hydrochloride
Description
The Significance of Substituted Anilines in Organic Chemistry Research
Substituted anilines are crucial building blocks in the synthesis of a wide range of organic compounds. Their utility spans the development of pharmaceuticals, agrochemicals, and dyes. The amino group of aniline (B41778) is a versatile functional handle that can be readily modified, allowing for the construction of more complex molecular architectures. The nature and position of the substituents on the aromatic ring dictate the reactivity and properties of the resulting molecules, enabling chemists to design compounds with specific biological or material properties.
Chemical Context of 2-Methoxy-N-Methylaniline Hydrochloride
This compound presents a unique combination of functional groups that make it a valuable intermediate in organic synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions.
The structure of 2-methoxy-N-methylaniline features a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH3) at the ortho position and a methylamino group (-NHCH3) at the primary position. The methoxy group is an electron-donating group, which influences the electron density of the aromatic ring and can direct the outcome of electrophilic substitution reactions. The secondary amine provides a site for nucleophilic reactions and the formation of various derivatives. The hydrochloride salt is formed by the protonation of the basic amino group.
Table 1: Chemical Properties of 2-Methoxy-N-methylaniline
| Property | Value |
|---|---|
| CAS Number | 10541-78-3 |
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
Note: Data for the free base form.
As an organic synthesis intermediate, 2-methoxy-N-methylaniline is utilized in the creation of more complex molecules. chemicalbook.com It serves as a precursor in the synthesis of various organic compounds, particularly in the fields of medicine and pesticide chemistry. chemicalbook.com While specific, detailed synthetic pathways involving the hydrochloride salt are not extensively documented in readily available literature, its structural motifs are found in various biologically active compounds. The general class of N-alkylanilines are used as intermediates in the production of dyes, medicines, and rubber additives.
Overview of Research Trajectories for the Compound
Current research involving compounds similar to this compound is often directed towards the synthesis of novel pharmaceutical agents and functional materials. For instance, substituted anilines are key components in the development of enzyme inhibitors and antiparasitic agents. They also serve as building blocks for triarylamine polymers used in organic electronics. While specific research trajectories for this compound are not prominently highlighted in the literature, its potential as a precursor for these classes of compounds remains an area of interest for synthetic chemists.
Properties
IUPAC Name |
2-methoxy-N-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-9-7-5-3-4-6-8(7)10-2;/h3-6,9H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZPLIHCUGANIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methoxy N Methylaniline Hydrochloride and Its Derivatives
Preparation of the 2-Methoxy-N-Methylaniline Free Base
The core of the synthesis lies in establishing the N-methyl group on the 2-methoxyaniline scaffold. The main approaches include direct reductive amination, N-methylation of the parent aniline (B41778), and a two-step process involving amide formation and subsequent reduction.
Reductive amination is a widely employed method for forming C-N bonds, which transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org This one-pot reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the target amine. wikipedia.org For the synthesis of 2-methoxy-N-methylaniline, this can be approached in two ways: the reaction of 2-methoxyaniline with formaldehyde (B43269) or the reaction of methylamine (B109427) with 2-methoxybenzaldehyde, both in the presence of a suitable reducing agent.
The process is advantageous due to the ready availability of starting materials and the frequent ability to perform it as a direct, one-pot synthesis. wikipedia.orgthieme-connect.com Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. wikipedia.org The choice of reducing agent is critical, as it must selectively reduce the imine intermediate without significantly affecting the initial carbonyl compound. For instance, sodium cyanoborohydride (NaBH₃CN) is effective under weakly acidic conditions where the imine is formed and protonated, rendering it more susceptible to reduction than the starting aldehyde or ketone.
| Reactants | Reducing Agent | Key Feature |
| 2-Methoxyaniline + Formaldehyde | Catalytic Hydrogenation (e.g., Pt, Pd, Ni) | A "green" method often resulting in high yields. |
| 2-Methoxyaniline + Formaldehyde | Sodium Cyanoborohydride (NaBH₃CN) | Selective for the imine intermediate under mild acidic conditions. |
| 2-Methoxybenzaldehyde + Methylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent, often used for sensitive substrates. |
| 2-Methoxyaniline + Formaldehyde | Borane-Tetrahydrofuran Complex (BH₃·THF) | A powerful reducing agent capable of aminating electron-deficient anilines. thieme-connect.com |
Direct methylation of the nitrogen atom of 2-methoxyaniline is a more direct synthetic approach. Modern catalytic methods have been developed to use environmentally benign and readily available C1 sources, moving away from traditional toxic methylating agents like methyl iodide or dimethyl sulfate. nih.gov
The use of methanol (B129727) as a C1 source for N-methylation represents an atom-economical and sustainable strategy. nih.gov This transformation, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, is catalyzed by transition-metal complexes, particularly those based on ruthenium and iridium. nih.govrsc.org The catalytic cycle involves the temporary dehydrogenation of methanol to form formaldehyde in situ. The formaldehyde then reacts with the aniline to form an imine, which is subsequently hydrogenated by the metal-hydride species that was formed in the initial step. acs.orgresearchgate.net The only byproduct of this process is water. nih.gov
Cyclometalated ruthenium complexes have proven effective for this reaction under mild conditions (e.g., 60-70 °C) in the presence of a base like sodium hydroxide (B78521) or potassium tert-butoxide. rsc.orgrsc.org Various Ru(II) complexes have been developed that show high efficiency and selectivity for N-monomethylation of anilines. nih.gov
In a novel approach to sustainable chemistry, lignin (B12514952), an abundant and renewable biopolymer, has been utilized as a methyl source for the N-methylation of anilines. nih.govrsc.org Lignin is rich in methoxy (B1213986) groups, which can be selectively cleaved and transferred to a substrate. nih.gov
The process involves a catalytic system, typically comprising lithium iodide (LiI) and an ionic liquid such as 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) (HMimBF₄). nih.gov This system selectively cleaves the C–O bond of the methoxy groups in lignin and catalyzes the transfer of the methyl group to anilines. nih.gov Research has demonstrated that this method can achieve high selectivity (over 96%) for the desired N,N-dimethylated products when starting from anilines. nih.govresearchgate.net This innovative strategy not only produces valuable chemicals but also contributes to the valorization of lignin, a major byproduct of the paper and biorefinery industries. nih.govrsc.org
The development of specific catalytic systems has been crucial for advancing N-methylation reactions.
Ru(II)-dioxime complexes : Novel ruthenium(II) arene complexes containing simple dioxime ligands have been shown to be effective catalysts. These systems can efficiently catalyze the tandem reduction of aromatic nitro compounds and subsequent N-methylation using methanol. rsc.org This one-pot reaction confirms the role of methanol as both a hydrogen source and a C1 synthon, with the Ru(II)-dioxime complex facilitating the key steps. rsc.org
Ir(III) complexes : Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated excellent performance in the N-methylation of anilines with methanol. researchgate.netnih.gov Studies comparing a series of NHC-Ir(III) and NHC-Ru(II) complexes found that the iridium catalysts performed significantly better for this transformation. researchgate.netnih.govacs.org The reactions are often conducted in solvent-free media, enhancing their environmental credentials. researchgate.netnih.gov Mechanistic studies have pointed to the formation of an Ir-hydride species as a key intermediate in the catalytic cycle. researchgate.netnih.gov
| Catalyst Type | Methyl Source | Key Advantages | Reference |
| Cyclometalated Ruthenium | Methanol | High selectivity for N-methylanilines, mild conditions. | rsc.org |
| Ru(II)-dioxime complexes | Methanol | Enables one-pot tandem reduction/N-methylation from nitroarenes. | rsc.org |
| NHC-Ir(III) complexes | Methanol | High efficiency, often superior to analogous Ru complexes. | researchgate.netnih.gov |
| LiI / Ionic Liquid | Lignin | Utilizes a renewable, low-cost methyl source. | nih.gov |
A classic and reliable two-step method for synthesizing N-methyl amines involves the formation of an amide intermediate, followed by its reduction. libretexts.org For the synthesis of 2-methoxy-N-methylaniline, this route would begin with the precursor 2-methoxyaniline.
First, 2-methoxyaniline is acylated to form an amide. To introduce a single methyl group, a formyl group is introduced by reacting the aniline with a formylating agent (e.g., formic acid or ethyl formate) to produce N-(2-methoxyphenyl)formamide.
In the second step, the carbonyl group of the formamide (B127407) is reduced to a methylene (B1212753) group (-CH₂-). This reduction is typically accomplished using a powerful hydride-donating reagent, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. orgoreview.comlibretexts.org The net effect is the conversion of the amide's C=O group into a CH₂ group, yielding the desired secondary amine, 2-methoxy-N-methylaniline. libretexts.org This method is very general and can be applied to prepare a wide range of primary, secondary, and tertiary amines from the corresponding amides. orgoreview.comlibretexts.org
Other Established Synthetic Pathways from Anisidine Precursors
Beyond the most common synthetic routes, several other established methods are employed for the synthesis of 2-methoxy-N-methylaniline from o-anisidine (B45086). These pathways offer alternative strategies that can be advantageous depending on the desired scale, available reagents, and specific reaction conditions.
One notable method is the Eschweiler-Clarke reaction , a reductive amination process that methylates a primary or secondary amine using excess formic acid and formaldehyde. wikipedia.orgnrochemistry.comjk-sci.com This reaction is particularly effective for producing tertiary amines and stops at that stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.com The mechanism involves the formation of an iminium ion from the reaction of the amine with formaldehyde, which is then reduced by formic acid. nrochemistry.comyoutube.com The reaction is typically performed in an aqueous solution near boiling point. wikipedia.org For the synthesis of 2-methoxy-N-methylaniline from o-anisidine, the reaction would proceed as outlined in the following table:
| Parameter | Description |
|---|---|
| Starting Material | o-Anisidine (2-methoxyaniline) |
| Reagents | Formaldehyde (HCHO) and Formic Acid (HCOOH) |
| Reaction Type | Reductive Amination |
| Key Intermediate | Iminium ion |
| Product | 2-Methoxy-N-methylaniline |
Another established pathway is direct N-alkylation of o-anisidine with a methylating agent. While reagents like methyl iodide can be used, they carry the risk of over-alkylation to form quaternary ammonium salts. A more controlled approach involves the use of methanol in the presence of a suitable catalyst. google.com Various catalysts have been explored for the N-alkylation of anilines, and similar principles can be applied to anisidine derivatives. google.com The reaction conditions, such as temperature and pressure, are critical to achieving high selectivity for the mono-methylated product. google.com
Reductive amination using formaldehyde can also be carried out with other reducing agents besides formic acid, such as sodium borohydride or catalytic hydrogenation. jk-sci.com These methods provide alternative conditions that may be milder or more suitable for specific laboratory or industrial setups. The choice of reducing agent can influence the reaction's efficiency and the final product's purity. researchgate.net
Formation of 2-Methoxy-N-Methylaniline Hydrochloride
The conversion of the free base, 2-methoxy-N-methylaniline, into its hydrochloride salt is a crucial step for its purification, stabilization, and ease of handling. This transformation is typically achieved through an acid-base reaction.
The formation of this compound is a straightforward acid-base reaction where the basic amine group of 2-methoxy-N-methylaniline reacts with hydrochloric acid. quora.comquora.com A common and effective method for this is the use of gaseous hydrogen chloride (HCl) dissolved in an ethereal solvent, such as diethyl ether. sciencemadness.org
The general procedure involves dissolving the free base of 2-methoxy-N-methylaniline in a suitable organic solvent, often diethyl ether or another non-polar solvent in which the hydrochloride salt is insoluble. sciencemadness.orgsciencemadness.org Dry gaseous HCl is then bubbled through the solution. sciencemadness.org This leads to the precipitation of the crystalline this compound, which can then be isolated by filtration. The use of anhydrous conditions is often recommended to prevent the co-precipitation of water and to obtain a purer product. sciencemadness.org
| Step | Description | Key Considerations |
|---|---|---|
| 1. Dissolution | The free base is dissolved in a non-polar solvent (e.g., diethyl ether). | The solvent should be anhydrous to ensure the purity of the final product. |
| 2. Reaction | Dry gaseous HCl is passed through the solution. | A trap should be used to prevent back-suction of the amine solution into the HCl gas generator. sciencemadness.org |
| 3. Precipitation | The hydrochloride salt precipitates out of the solution. | Stirring helps to ensure complete precipitation. |
| 4. Isolation | The precipitate is collected by filtration. | The collected salt should be washed with a small amount of the cold solvent to remove any unreacted free base. |
| 5. Drying | The isolated salt is dried under vacuum. | This removes any residual solvent. |
Alternatively, a solution of HCl in an organic solvent like ethanol (B145695) or dioxane can be used. researchgate.net This method avoids the handling of gaseous HCl. The choice of solvent is critical, as the hydrochloride salt should have low solubility in it to ensure a high yield upon precipitation. rochester.edu
The choice of the counter-ion has a significant impact on the physicochemical properties of the resulting salt, which in turn affects its isolation and purity. researchgate.net For amine salts, the hydrochloride is a common choice due to the ready availability and low cost of hydrochloric acid.
The chloride counter-ion influences the crystal lattice energy of the salt, which affects its melting point, solubility, and stability. A well-formed crystalline salt is generally easier to isolate and purify through recrystallization compared to an amorphous solid. acs.org The properties of the hydrochloride salt can be compared with salts formed from other hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). Generally, for a given amine, the solubility of its hydrohalide salt in non-polar organic solvents decreases from hydrochloride to hydroiodide. pitt.edu
The purity of the isolated hydrochloride salt can be affected by the presence of unreacted free base or excess HCl. Washing the precipitated salt with a suitable solvent can help remove these impurities. rochester.edu The hygroscopicity of the salt, which is influenced by the counter-ion, is another important factor. wikipedia.org Highly hygroscopic salts can be difficult to handle and weigh accurately.
The following table summarizes the general influence of the halide counter-ion on the properties of amine salts:
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Iodide (I⁻) |
|---|---|---|---|
| Formation Equilibrium Constant | Lower | Intermediate | Higher pitt.edu |
| Solubility in Non-Polar Solvents | Higher | Intermediate | Lower pitt.edu |
| Hydration in Organic Solvents | Higher | Intermediate | Lower pitt.edu |
| Crystallinity | Generally good, but can be influenced by the specific amine and crystallization conditions. |
Reactivity and Reaction Mechanisms of the 2 Methoxy N Methylaniline Moiety
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The substituents on the 2-methoxy-N-methylaniline ring play a crucial role in determining both the rate and the regiochemical outcome of these reactions.
Influence of Methoxy (B1213986) and N-Methylamino Directing Groups
Both the methoxy and the N-methylamino groups are powerful activating groups in electrophilic aromatic substitution. byjus.comlibretexts.org They increase the reactivity of the benzene ring towards electrophiles compared to benzene itself. libretexts.org This activation stems from their ability to donate electron density to the ring through the resonance effect (+R), which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. masterorganicchemistry.com
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation is strongest at the ortho and para positions, making these sites more nucleophilic and thus more susceptible to electrophilic attack. youtube.com Consequently, the methoxy group is an ortho, para-director. libretexts.org
N-Methylamino Group (-NHCH₃): Similarly, the nitrogen atom of the N-methylamino group possesses a lone pair of electrons that strongly participates in resonance with the benzene ring. This makes the -NHCH₃ group one of the most potent activating and ortho, para-directing groups. ulisboa.pt
Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the basic nitrogen atom of the N-methylamino group can be protonated to form an N-methylanilinium ion (-N⁺H₂CH₃). byjus.comstackexchange.com This protonated group becomes a powerful deactivating group due to its positive charge, which withdraws electron density from the ring via a strong inductive effect (-I). A deactivating group of this nature directs incoming electrophiles to the meta position. stackexchange.comunizin.org
| Group | Type | Resonance Effect | Inductive Effect | Overall Effect on Reactivity | Directing Influence |
| -OCH₃ | Activating | +R (Donating) | -I (Withdrawing) | Activating | Ortho, Para |
| -NHCH₃ | Activating | +R (Strongly Donating) | -I (Withdrawing) | Strongly Activating | Ortho, Para |
| -N⁺H₂CH₃ | Deactivating | None | -I (Strongly Withdrawing) | Strongly Deactivating | Meta |
Regioselectivity and Steric Effects in EAS (e.g., Nitration)
The regioselectivity of EAS reactions on 2-methoxy-N-methylaniline is determined by the combined directing effects of the two substituents and steric hindrance.
The N-methylamino group at C1 directs incoming electrophiles to positions C2 (ortho), C4 (para), and C6 (ortho).
The methoxy group at C2 directs to C1 (ortho), C3 (ortho), and C5 (para).
Considering the occupied positions, the electronically activated sites for an incoming electrophile are C3, C4, C5, and C6. The cumulative effect of both activating groups enhances the electron density significantly at positions C4 and C6.
However, steric effects also play a critical role. uomustansiriyah.edu.iq The space occupied by the substituents can hinder the approach of the electrophile to the adjacent positions. nih.gov
Position C3: This position is ortho to the methoxy group and meta to the N-methylamino group. It is sterically hindered by the adjacent methoxy group.
Position C6: This position is ortho to the N-methylamino group. It experiences steric hindrance from this group.
Positions C4 and C5: These positions are para to the N-methylamino and methoxy groups, respectively, and are less sterically hindered.
Nitration Example: In the nitration of 2-methoxy-N-methylaniline using a mixture of nitric acid and sulfuric acid, the reaction medium is strongly acidic. This leads to the protonation of the N-methylamino group. stackexchange.com The resulting -N⁺H₂CH₃ group is a meta-director. unizin.org
The directing effects in the protonated molecule are:
-N⁺H₂CH₃ (at C1): Meta-directing to C3 and C5.
-OCH₃ (at C2): Ortho, para-directing to C3, C5.
Both groups now direct the incoming nitronium ion (NO₂⁺) to positions C3 and C5. Given the steric hindrance at C3 from the methoxy group, substitution is most likely to occur at the C5 position. Therefore, the major product of nitration under these conditions is predicted to be 5-nitro-2-methoxy-N-methylaniline.
| Position | Electronic Influence (Protonated Amine) | Steric Hindrance | Predicted Outcome for Nitration |
| C3 | Favorable (meta to -N⁺H₂CH₃, ortho to -OCH₃) | High (adjacent to -OCH₃) | Minor Product |
| C4 | Unfavorable (ortho to -N⁺H₂CH₃) | Moderate | Very Minor/No Product |
| C5 | Favorable (meta to -N⁺H₂CH₃, para to -OCH₃) | Low | Major Product |
| C6 | Unfavorable (ortho to -N⁺H₂CH₃) | High (adjacent to -N⁺H₂CH₃) | Very Minor/No Product |
Oxidation Pathways
The electron-rich nature of the 2-methoxy-N-methylaniline moiety, conferred by the two electron-donating groups, makes it susceptible to oxidation. openaccessjournals.com The oxidation can occur at the nitrogen atom or on the aromatic ring.
Formation of Quinone Derivatives
The oxidation of anilines can lead to the formation of benzoquinones or related compounds like quinone imines. openaccessjournals.comorganicreactions.org For aniline (B41778) derivatives with electron-donating groups, this transformation is often facile. The oxidation of 2,5-dimethoxy-4-tert-butylaniline, for instance, yields N-aryl-p-quinone imines among other products. csu.edu.au In the case of 2-methoxy-N-methylaniline, oxidation, potentially using agents like silver oxide or potassium ferricyanide, would likely lead to complex product mixtures, including polymeric materials and methoxy-substituted quinone derivatives. The initial oxidation step is expected to occur at the nitrogen atom. tsijournals.com
Generation of Nitroso Compounds
Secondary amines, such as the N-methylamino group in the target molecule, can react with nitrosating agents (e.g., nitrous acid, HONO, typically generated from NaNO₂ and a strong acid) to form N-nitrosamines. This reaction involves the electrophilic attack of the nitrosonium ion (N=O⁺) on the lone pair of the nitrogen atom of the secondary amine. This transformation is specific to the nitrogen atom and does not typically result in substitution on the aromatic ring.
Reduction Transformations
Reduction reactions involving the 2-methoxy-N-methylaniline moiety can target the aromatic ring or a substituent that has been added through a prior reaction, such as a nitro group.
The parent functional groups, the aromatic amine and the aryl ether, are generally stable to many reducing conditions. However, specific transformations are possible:
Reduction of a Nitro Group: If a nitro group is introduced onto the ring via electrophilic substitution (e.g., nitration to form 5-nitro-2-methoxy-N-methylaniline), it can be readily reduced to a primary amino group (-NH₂). This is a common and high-yielding transformation in organic synthesis. wikipedia.org A variety of reagents can accomplish this chemoselectively, leaving the methoxy and N-methylamino groups intact. nih.gov Common methods include:
Catalytic hydrogenation (H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel). researchgate.net
Metals in acidic solution (e.g., Fe, Sn, or Zn in HCl). organic-chemistry.org
Birch Reduction: The aromatic ring of 2-methoxy-N-methylaniline can be partially reduced under Birch conditions (an alkali metal like Na or Li in liquid ammonia (B1221849) with an alcohol as a proton source). wikipedia.orgmasterorganicchemistry.com This reaction reduces aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.com For an anisole (B1667542) derivative (an aryl ether), the electron-donating methoxy group directs the reduction to yield a product where the -OCH₃ group remains on a double bond, forming an enol ether. uwindsor.ca
Reduction of Carbonyl Groups: While the parent molecule lacks a carbonyl group, if one were introduced via Friedel-Crafts acylation, it could be fully reduced to a methylene (B1212753) (-CH₂) group. This is typically accomplished under harsh conditions that the substrate must be able to tolerate.
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. These strongly acidic conditions would protonate the N-methylamino group. wikipedia.orgorganic-chemistry.org
Wolff-Kishner Reduction: Uses hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures. These strongly basic conditions are generally compatible with the amine and ether functionalities. wikipedia.orgorganic-chemistry.org
Nucleophilic Substitution Reactions Involving the Aniline Ring
The aniline ring, particularly when substituted with activating or deactivating groups, participates in nucleophilic aromatic substitution (SNAr) reactions. The presence of the methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups on the 2-methoxy-N-methylaniline ring influences its reactivity towards nucleophiles. While simple aryl halides are generally resistant to nucleophilic attack, this reactivity can be significantly enhanced by the presence of strongly electron-withdrawing groups on the aromatic ring. libretexts.org
The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl rings is a two-step addition-elimination process (ArSN2). libretexts.orggovtpgcdatia.ac.indalalinstitute.com In protic solvents like methanol (B129727), the reaction is initiated by the nucleophilic attack on the carbon atom bearing the leaving group. libretexts.orgpsu.edu This initial step is typically the slow, rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.indalalinstitute.com This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring and particularly by any electron-withdrawing substituents at the ortho and para positions. govtpgcdatia.ac.in
The mechanism in protic solvents can be complex. One interpretation involves a rate-limiting proton transfer between intermediates. psu.edu Another, the SB-GA (specific base-general acid) mechanism, proposes a fast proton transfer from the initial intermediate to form its conjugate base, followed by a slow, electrophilically catalyzed expulsion of the leaving group. psu.edu
Many aromatic nucleophilic substitution reactions involving primary and secondary amines as nucleophiles are subject to general-base catalysis, especially in protic solvents. psu.edursc.org In this mechanism, a base present in the reaction mixture assists in the removal of a proton from the initial zwitterionic intermediate, thereby accelerating the reaction. The amine nucleophile itself can often act as the general-base catalyst. psu.edu
Research on the reactions of aniline and N-methylaniline with various nitroaryl phenyl ethers in methanol has shown clear evidence of general-base catalysis. psu.edursc.org For these reactions, the observed second-order rate constant increases linearly with the concentration of the amine nucleophile. psu.edu This indicates that a second molecule of the amine is involved in the rate-determining step, facilitating the proton transfer that leads to the expulsion of the leaving group. psu.edu
However, not all such reactions are base-catalyzed. The presence and nature of substituents on the aromatic ring, as well as steric hindrance around the reaction center, can influence the catalytic pathway. For instance, while the reaction of 2,4,6-trinitrophenyl phenyl ether with aniline is general-base catalyzed, the reaction of 2,6-dinitrophenyl phenyl ether with piperidine (B6355638) shows specific-base catalysis, a shift attributed to increased steric crowding. psu.edu
The presence of the hydrochloride salt of the amine nucleophile can have a significant impact on the rate of aromatic nucleophilic substitution reactions. The effect can vary depending on the specific substrates involved. Aniline hydrochloride is formed when aniline reacts with hydrochloric acid. quora.comrsc.org
In some cases, the addition of aniline hydrochloride to the reaction of aniline with substrates like 2-phenoxy-3,5-dinitropyridine in methanol leads to a slight increase in the reaction rate. psu.edu This suggests that under these conditions, the concentration of methoxide (B1231860) ions from the solvolysis of aniline is too low to catalyze the reaction appreciably, and the salt may have a minor positive catalytic or medium effect. psu.edu
Conversely, for other reactions, such as the substitution on 2,4,6-trinitrophenyl 4-nitrophenyl ether with aniline and N-methylaniline, the addition of the corresponding hydrochloride salt results in a substantial reduction in the reaction rate constants. psu.edu This inhibitory effect is due to the common ion effect; the added BH⁺ (from the hydrochloride salt) shifts the equilibrium of the proton transfer step, decreasing the concentration of the deprotonated intermediate and thus slowing down the rate-limiting decomposition of this intermediate to form the final product. psu.edu
N-Functionalization Reactions
The nitrogen atom of the 2-methoxy-N-methylaniline moiety is a nucleophilic center and can readily undergo various functionalization reactions, including alkylation and acylation.
N-alkylation of anilines is a fundamental process for synthesizing secondary and tertiary amines. ncert.nic.in This can be achieved by reacting the amine with alkyl halides or, in greener methods, with alcohols in the presence of a transition metal catalyst. ncert.nic.inacs.org Iridium and Ruthenium complexes with N-heterocyclic carbene (NHC) ligands have proven to be effective catalysts for the N-alkylation of various substituted anilines with alcohols. acs.orgnih.gov
For instance, the N-methylation of 2-methoxyaniline using methanol as the methylating agent, catalyzed by an NHC-Ir(III) complex, yields 2-methoxy-N-methylaniline. nih.gov Similarly, N-alkylation of 2-methoxyaniline with benzyl (B1604629) alcohol produces N-benzyl-2-methoxyaniline. nih.gov The electronic properties of substituents on the aniline ring can affect the reaction yields. nih.gov
Table 1: Catalytic N-Alkylation and N-Methylation of Substituted Anilines Data sourced from a study on NHC-Ir(III) catalyzed reactions. nih.gov
N-acylation is another key reaction where primary and secondary anilines react with acylating agents like acid chlorides or anhydrides via nucleophilic substitution to form amides. ncert.nic.in This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in
The introduction of a trifluoroethyl group into aniline derivatives is of significant interest in medicinal and agrochemical chemistry. researchgate.net A novel method for the N-trifluoroethylation of anilines utilizes an iron(III) porphyrin catalyst with 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in an aqueous solution. nih.govrsc.org This one-pot reaction proceeds through a cascade of diazotization followed by N-trifluoroethylation and is applicable to both primary and secondary anilines. nih.govrsc.org
The proposed mechanism involves the reaction of the iron porphyrin catalyst with sodium nitrite (B80452) to form a ferrous nitrosyl complex. nih.gov This complex is then attacked by trifluoromethyl diazomethane, which is generated in situ from the reaction of sodium nitrite and 2,2,2-trifluoroethylamine hydrochloride. nih.gov This leads to the formation of a reactive iron-carbene intermediate. The aniline nucleophile then attacks this intermediate, generating the N-trifluoroethylated product and regenerating the active catalyst. nih.gov This method shows good substrate scope and functional group compatibility. nih.gov
Table 2: Substrate Scope for Iron Porphyrin-Catalyzed N-Trifluoroethylation of Secondary Anilines Data represents yields of N-trifluoroethylated products. nih.gov
N-Trifluoroethylation (e.g., Iron Porphyrin-Catalyzed Reactions)
Mechanistic Insights into Cascade Diazotization/N-Trifluoroethylation
A notable transformation involving aniline derivatives is the one-pot N-trifluoroethylation, which proceeds through a cascade diazotization/N-trifluoroethylation mechanism. This reaction utilizes 2,2,2-trifluoroethylamine hydrochloride as the fluorine source and is catalyzed by iron(III) porphyrin in an aqueous solution. rsc.org
The proposed mechanism commences with the iron(III) porphyrin catalyst being converted to a ferrous nitrosyl complex in the presence of a nitrite and an acid. rsc.org This intermediate is crucial for the subsequent diazotization of the aniline derivative. Following diazotization, the reaction proceeds through an N-H insertion pathway, leading to the formation of the N-trifluoroethylated product. This cascade process offers an efficient method for the synthesis of N-trifluoroethylated anilines under relatively mild conditions, avoiding the need for an inert atmosphere. rsc.org
Schiff Base (Imine) Formation through Condensation with Carbonyl Compounds
The condensation of primary and secondary amines with carbonyl compounds to form Schiff bases, or imines, is a fundamental reaction in organic chemistry. researchgate.netiosrjournals.org This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). iosrjournals.orgeijppr.com
The general mechanism proceeds in two main steps:
Formation of a carbinolamine: The amine adds to the carbonyl group to form an unstable carbinolamine intermediate. eijppr.comejpmr.com
Dehydration: The carbinolamine then undergoes dehydration, which is often the rate-determining step, to yield the final imine product. eijppr.comejpmr.com
This reaction is reversible and can be catalyzed by either acids or bases. iosrjournals.orgjocpr.com
Kinetic Studies of Condensation Reactions
For instance, studies on the condensation of anilines with various aldehydes have shown that electron-donating groups on the aniline ring can increase the reaction rate by enhancing the nucleophilicity of the amine. Conversely, electron-withdrawing groups tend to decrease the rate. The effect of substituents on the aldehyde can be more complex, influencing both the electrophilicity of the carbonyl carbon and the stability of the intermediates.
Computational studies have also been employed to investigate the reaction mechanism, often supporting a two-step process involving the formation of a carbinolamine intermediate followed by its dehydration. eijppr.comejpmr.com These studies can also elucidate the role of solvent molecules in facilitating proton transfer during the reaction. ejpmr.com
Role of Catalysts in Imine Formation (e.g., Cation Exchange Resins)
Various catalysts can be employed to facilitate Schiff base formation. While the reaction can proceed without a catalyst, particularly with reactive substrates, catalysis is often necessary to achieve reasonable reaction rates and yields. tandfonline.com Both homogeneous and heterogeneous catalysts are utilized.
Common homogeneous catalysts include mineral acids and organic acids. tandfonline.com However, these can present challenges in terms of corrosion, safety, and product purification. tandfonline.com
Heterogeneous catalysts, such as ion-exchange resins, offer several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Cation exchange resins, which are typically polystyrene-based materials with sulfonic acid groups, have proven effective in catalyzing liquid-phase reactions that produce water, such as esterification and imine formation. cbseacademic.nic.inmdpi.com These resins can function as solid acid catalysts, protonating the carbonyl group and increasing its electrophilicity, thereby facilitating the nucleophilic attack by the amine.
Catalytic Dehydrogenation Reactions Involving Derivatives
Derivatives of 2-methoxy-N-methylaniline can be precursors to N-heterocyclic compounds, such as tetrahydroquinolines. The catalytic dehydrogenation of these N-heterocycles is a significant transformation for the synthesis of N-heteroarenes, which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. acs.orgrsc.org This process involves the removal of hydrogen from the saturated or partially saturated heterocyclic ring to introduce aromaticity.
A variety of catalytic systems have been developed for the dehydrogenation of N-heterocycles, including those based on precious metals like iridium and ruthenium, as well as non-precious metal catalysts. acs.orgresearchgate.netresearchgate.net Acceptorless dehydrogenation, where the reaction proceeds without the need for an external hydrogen acceptor, is a particularly attractive approach as it generates hydrogen gas as the only byproduct. researchgate.net
For example, iridium complexes, such as those containing a pentamethylcyclopentadienyl (Cp*) ligand, have been shown to be effective catalysts for the dehydrogenation of tetrahydroquinoline derivatives under reflux conditions. researchgate.net The mechanism of these reactions can involve ligand-promoted hydrogen abstraction from the substrate. researchgate.net The development of catalysts that can operate under milder, aerobic conditions is also an active area of research. acs.org The efficiency and selectivity of the dehydrogenation can be influenced by the nature of the catalyst, the solvent, and the substituents on the N-heterocycle. researchgate.netresearchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. The following sections detail the application of various NMR techniques in the analysis of 2-methoxy-N-methylaniline and its hydrochloride salt. While specific data for the hydrochloride form is limited, analysis of the free base, 2-methoxy-N-methylaniline, provides a foundational understanding of the core structure. The protonation of the nitrogen atom in the hydrochloride salt is expected to induce downfield shifts in the signals of adjacent protons and carbons.
Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 2-methoxy-N-methylaniline was recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) and reveal distinct signals for the aromatic, methoxy (B1213986), N-methyl, and N-H protons.
The aromatic region of the spectrum displays four signals corresponding to the protons on the benzene (B151609) ring. rsc.org A triplet at 6.95 ppm and a triplet at 6.72 ppm are characteristic of protons with two adjacent proton neighbors, while doublets at 6.82 ppm and 6.66 ppm indicate protons with a single adjacent proton. rsc.org The methoxy group (-OCH₃) appears as a sharp singlet at 3.89 ppm, and the N-methyl group (-NHCH₃) presents as a singlet at 2.91 ppm. rsc.org A broad singlet observed at 4.28 ppm corresponds to the amine proton (-NH). rsc.org In the hydrochloride salt, this NH proton signal would be shifted significantly downfield and might couple with the N-methyl protons.
Table 1: ¹H NMR Spectroscopic Data for 2-methoxy-N-methylaniline rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.95 | t | 7.6 | 1H | Aromatic CH |
| 6.82 | d | 7.4 | 1H | Aromatic CH |
| 6.72 | t | 7.7 | 1H | Aromatic CH |
| 6.66 | d | 7.7 | 1H | Aromatic CH |
| 4.28 | s | - | 1H | N-H |
| 3.89 | s | - | 3H | O-CH₃ |
| 2.91 | s | - | 3H | N-CH₃ |
Note: Data corresponds to the free base, 2-methoxy-N-methylaniline, in CDCl₃.
Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon framework of a molecule. The ¹³C NMR spectrum for 2-methoxy-N-methylaniline was acquired in CDCl₃ at 101 MHz. rsc.org The spectrum shows eight distinct carbon signals, consistent with the molecular structure.
The two quaternary aromatic carbons, C-N and C-O, are observed at 146.80 ppm and 139.29 ppm, respectively. rsc.org The four aromatic methine carbons (CH) appear in the range of 109-122 ppm, with signals at 121.25 ppm, 116.19 ppm, and 109.18 ppm. rsc.org The methoxy carbon (-OCH₃) gives a signal at 55.28 ppm, and the N-methyl carbon (-NHCH₃) is found at 30.26 ppm. rsc.org For the hydrochloride salt, the carbons closest to the protonated nitrogen (the N-methyl carbon and the C-N aromatic carbon) would be expected to show a downfield shift.
Table 2: ¹³C NMR Spectroscopic Data for 2-methoxy-N-methylaniline rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 146.80 | Aromatic C-N |
| 139.29 | Aromatic C-O |
| 121.25 | Aromatic CH |
| 116.19 | Aromatic CH |
| 109.18 | Aromatic CH |
| 55.28 | O-CH₃ |
| 30.26 | N-CH₃ |
Note: Data corresponds to the free base, 2-methoxy-N-methylaniline, in CDCl₃. One aromatic CH signal is not explicitly listed in the provided data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity of protons on the aromatic ring. Cross-peaks would be expected between adjacent aromatic protons, allowing for unambiguous assignment of their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for the aromatic CH, methoxy, and N-methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this molecule would include:
A cross-peak between the N-methyl protons and the aromatic carbon attached to the nitrogen (C-N).
A cross-peak between the methoxy protons and the aromatic carbon attached to the oxygen (C-O).
Correlations from aromatic protons to adjacent quaternary and methine carbons, further confirming the substitution pattern.
Together, these 2D NMR techniques would provide unequivocal confirmation of the molecular structure of 2-methoxy-N-methylaniline hydrochloride.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, several characteristic absorption bands are expected.
The most significant feature distinguishing the hydrochloride salt from its free base is the presence of the ammonium (B1175870) ion (-N⁺H₂CH₃). This group gives rise to strong, broad absorption bands in the 2700-2250 cm⁻¹ region, corresponding to the N⁺-H stretching vibrations. Additionally, an N⁺-H bending vibration is expected to appear around 1600-1500 cm⁻¹.
Other key expected absorptions include:
Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Medium bands from the methyl groups (-OCH₃ and -NCH₃) are expected in the 2950-2850 cm⁻¹ region.
Aromatic C=C Stretch: Medium to weak absorptions from the benzene ring vibrations occur in the 1600-1450 cm⁻¹ region.
C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O asymmetric stretch is anticipated around 1250 cm⁻¹.
C-N Stretch: This vibration typically appears in the 1340-1250 cm⁻¹ range.
Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃) |
| 2700-2250 | N⁺-H Stretch | Secondary Ammonium Salt |
| 1600-1500 | N⁺-H Bend | Secondary Ammonium Salt |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Asymmetric Stretch | Aryl-alkyl ether |
| 1340-1250 | C-N Stretch | Aryl amine |
Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is complementary to FT-IR, as different vibrational modes may be more active in Raman than in IR, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations involving non-polar bonds. Key features expected in the Raman spectrum include:
Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically produce strong and sharp bands in the Raman spectrum, particularly the ring breathing mode around 1000 cm⁻¹.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also observable, usually in the 3100-2800 cm⁻¹ region.
Substituent-Ring Vibrations: Vibrations associated with the C-N and C-O bonds linking the substituents to the aromatic ring would also be present.
The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing complementary data to the asymmetric vibrations typically stronger in FT-IR, thus enabling a more complete vibrational analysis of the compound.
Vibrational Assignment and Normal Coordinate Analysis
Normal Coordinate Analysis is a computational method that describes the vibrational motions of a molecule. nih.gov It involves calculating the force constants of the bonds and the kinetic energy of the atoms to predict the vibrational frequencies and assign them to specific molecular motions. nih.gov Such an analysis for this compound would provide precise assignments for the observed bands in its Infrared (IR) and Raman spectra.
The key functional groups in this compound—the protonated secondary amine (N-H), N-methyl group (N-CH3), methoxy group (O-CH3), and the substituted benzene ring—give rise to characteristic vibrational frequencies.
Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. scispace.com |
| C=C Stretching | 1625 - 1430 | In-plane stretching of the carbon-carbon bonds within the aromatic ring. scialert.net | |
| Ring Breathing | ~1000 | Symmetric expansion and contraction of the entire benzene ring. materialsciencejournal.org | |
| N-H (protonated) | N-H Stretching | 2700 - 2250 | Stretching of the nitrogen-hydrogen bond in the secondary ammonium salt. |
| N-Methyl Group | C-H Stretching | 2950 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group attached to nitrogen. core.ac.uk |
| C-H Bending | 1485 - 1380 | Bending vibrations of the methyl group. scialert.net | |
| Methoxy Group | C-H Stretching | 2950 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the methoxy group. core.ac.uk |
| C-O Stretching | 1300 - 1200 (asym), 1050 - 1000 (sym) | Asymmetric and symmetric stretching of the aryl-O-CH3 ether linkage. | |
| C-N Bond | C-N Stretching | 1350 - 1250 | Stretching of the bond between the aromatic carbon and the nitrogen atom. materialsciencejournal.org |
This table presents expected wavenumber ranges based on data from structurally similar compounds. Actual values for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is instrumental in confirming its molecular weight, determining its elemental composition, and elucidating its structure through fragmentation analysis. In typical MS analyses, the hydrochloride salt is observed as the protonated form of the free base, [C₈H₁₁NO + H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Confirmation
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.com For GC-MS analysis, the non-volatile this compound salt must be converted to its more volatile free base form, 2-methoxy-N-methylaniline. The mass spectrum of the free base would then be used to confirm its molecular weight. The electron ionization (EI) mass spectrum typically shows a molecular ion (M⁺) peak corresponding to the integer mass of the molecule.
GC-MS Data for 2-methoxy-N-methylaniline
| Property | Value |
|---|---|
| Chemical Formula (Free Base) | C₈H₁₁NO |
| Nominal Molecular Weight | 137 g/mol |
| Expected Molecular Ion (M⁺) Peak | m/z 137 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would analyze the protonated free base, [C₈H₁₁NO + H]⁺. The precise mass measurement distinguishes the compound from other molecules with the same nominal mass but different elemental formulas.
HRMS Data for Protonated 2-methoxy-N-methylaniline
| Ion | Elemental Composition | Nominal Mass (m/z) | Calculated Exact Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₂NO⁺ | 138 | 138.09134 |
The calculated exact mass is based on the most abundant isotopes of each element. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce product ions. nih.gov The resulting fragmentation pattern provides detailed structural information. The MS/MS analysis of protonated 2-methoxy-N-methylaniline ([M+H]⁺ at m/z 138.1) would reveal characteristic fragmentation pathways.
The fragmentation of protonated aromatic amines often involves the loss of small neutral molecules from the substituent groups. For protonated 2-methoxy-N-methylaniline, key fragmentation pathways would likely involve the methoxy and N-methyl groups.
Proposed MS/MS Fragmentation for [C₈H₁₁NO + H]⁺
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 138.1 | 123.1 | CH₃ (15 Da) | Loss of a methyl radical from the N-methyl group. |
| 138.1 | 107.1 | CH₂O (30 Da) | Loss of formaldehyde (B43269) from the methoxy group and protonated amine. |
| 138.1 | 92.1 | CH₃-N=CH₂ (45 Da) | Cleavage and rearrangement involving the N-methyl group. |
These proposed pathways are based on general fragmentation patterns observed for substituted anilines and aromatic ethers. nih.gov
The choice of ionization source is critical for generating the precursor ion for MS/MS analysis. Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI) are soft ionization techniques suitable for generating intact protonated molecules of analytes like 2-methoxy-N-methylaniline.
Electrospray Ionization (ESI): ESI is ideal for polar and ionizable compounds that are soluble in a liquid matrix. nih.gov A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, intact protonated analyte ions, [M+H]⁺, are released into the gas phase for mass analysis. nih.gov Given the hydrochloride salt form, ESI would be a highly effective ionization method.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for semi-volatile and thermally stable compounds of medium polarity. nih.gov The sample solution is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to the analyte molecules through gas-phase reactions, forming [M+H]⁺ ions. nih.govcreative-proteomics.com
Atmospheric Pressure Photoionization (APPI): APPI is effective for nonpolar compounds that are difficult to ionize by ESI or APCI. nih.gov It uses ultraviolet photons to ionize the analyte, either directly or through a dopant molecule that absorbs the light and then transfers the charge to the analyte. nih.gov
Comparison of Ionization Sources for 2-methoxy-N-methylaniline Analysis
| Ionization Source | Principle | Applicability to Analyte | Typical Ion Formed |
|---|---|---|---|
| ESI | Ionization from charged liquid droplets. nih.gov | High (especially for the hydrochloride salt). | [M+H]⁺ |
| APCI | Gas-phase chemical ionization via corona discharge. nih.gov | High (for the free base). | [M+H]⁺ |
| APPI | Gas-phase photoionization using UV light. nih.gov | Moderate to High. | [M+H]⁺, M⁺• |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For organic molecules such as this compound, this technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring and non-bonding electrons on the nitrogen and oxygen atoms.
The UV-Vis spectrum of an aniline (B41778) derivative is typically characterized by absorption bands arising from π → π* transitions of the benzene ring. The substitution on the ring and on the amino group can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε). In the case of this compound, the presence of the electron-donating methoxy (-OCH3) and N-methyl (-NHCH3) groups is expected to influence the electronic transitions.
Generally, ortho-substituted anilines exhibit complex spectra due to steric interactions that can affect the planarity of the molecule and, consequently, the conjugation between the amino group and the aromatic ring. The protonation of the amino group to form the hydrochloride salt will also significantly impact the UV-Vis spectrum. The lone pair of electrons on the nitrogen atom is no longer available for delocalization into the aromatic ring, which typically results in a hypsochromic shift (blue shift) of the absorption bands compared to the free base. The spectrum would therefore more closely resemble that of a substituted benzene rather than a substituted aniline.
Table 1: Anticipated UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value |
|---|---|
| λmax 1 (nm) | ~230-250 |
| λmax 2 (nm) | ~270-280 |
| Solvent | Typically Methanol (B129727) or Ethanol (B145695) |
Note: These are estimated values based on the analysis of similar compounds. Experimental verification is required for accurate data.
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule, which is crucial for verifying the empirical and molecular formula of a synthesized compound. For this compound, the molecular formula is C8H12ClNO.
The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.
The molecular weight of this compound is calculated as follows:
C: 8 * 12.011 g/mol = 96.088 g/mol
H: 12 * 1.008 g/mol = 12.096 g/mol
Cl: 1 * 35.453 g/mol = 35.453 g/mol
N: 1 * 14.007 g/mol = 14.007 g/mol
O: 1 * 15.999 g/mol = 15.999 g/mol
Total Molecular Weight: 173.643 g/mol
From these values, the theoretical percentage composition is derived.
Table 2: Theoretical Elemental Analysis of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 55.34 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 6.97 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 20.42 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.07 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.21 |
| Total | | | | 173.643 | 100.00 |
Experimental findings from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed for this purpose. irjweb.comnih.gov
For 2-methoxy-N-methylaniline, the geometry is largely defined by the orientation of the N-methyl and methoxy (B1213986) substituents on the aniline (B41778) ring. The bond lengths and angles are influenced by the electronic effects of these groups. While specific experimental data for the hydrochloride salt is scarce, DFT calculations on analogous molecules like 2-methoxy-5-phenylaniline provide a reliable reference for the expected structural parameters. core.ac.uk The optimization process ensures that all forces on the atoms are negligible, confirming a true energy minimum. researchgate.net
Below is a table of selected optimized geometric parameters for a molecule structurally related to 2-methoxy-N-methylaniline, calculated using DFT.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N | ~1.40 Å |
| C-O (methoxy) | ~1.37 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angle | C-N-C | ~120° |
| C-O-C | ~118° | |
| Dihedral Angle | C-C-N-C | Variable (Conformer dependent) |
| C-C-O-C | Variable (Conformer dependent) |
Note: These values are illustrative and based on DFT calculations of similar substituted aniline compounds.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-methoxy-N-methylaniline, the key dihedral angles determining the conformation are associated with the rotation of the N-methyl and methoxy groups relative to the phenyl ring.
A Potential Energy Surface (PES) scan can be performed by systematically rotating these dihedral angles and calculating the energy at each step. This process helps to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. colostate.edu Studies on substituted anilines have shown that the planarity of the amino group and the orientation of substituents significantly affect the molecule's stability and properties. researchgate.net For 2-methoxy-N-methylaniline, the interplay between steric hindrance and electronic interactions (such as hyperconjugation) will dictate the preferred conformations. The presence of the hydrochloride will further influence the conformational landscape due to electrostatic interactions.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. DFT provides several tools to analyze the distribution and energy of electrons within a molecule.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding chemical reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For substituted anilines, the presence of electron-donating groups like methoxy and N-methyl tends to raise the energy of the HOMO and can affect the HOMO-LUMO gap. researchgate.net
The following table presents representative HOMO, LUMO, and energy gap values for related aniline derivatives, calculated using DFT.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2,4-Dimethylaniline | -5.0135 | -1.2270 | 3.7865 |
| 2,5-Dimethylaniline | -5.1117 | -1.1769 | 3.9348 |
| 2,6-Dimethylaniline | -5.1484 | -1.2041 | 3.9443 |
Source: Data adapted from computational studies on dimethylanilines. tandfonline.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. thaiscience.info The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. wolfram.com
In 2-methoxy-N-methylaniline hydrochloride, the MEP map would be expected to show a negative potential (red) around the oxygen atom of the methoxy group and delocalized over the phenyl ring due to the π-electron system. The presence of the electron-donating methoxy and N-methyl groups enhances the negative potential of the aromatic ring. Conversely, the hydrogen atoms, particularly the one associated with the hydrochloride on the nitrogen atom, would exhibit a strong positive potential (blue), making them sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) analysis provides a method for calculating the distribution of electron density in a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org A key output of NBO analysis is the calculation of natural atomic charges (NACs), which represent the net charge on each atom.
These charges are calculated by summing the electron populations of the natural atomic orbitals associated with each atom. wisc.edu The NACs provide a quantitative measure of the effects of electronegativity and resonance within the molecule. For this compound, the oxygen and nitrogen atoms are expected to have significant negative charges due to their high electronegativity. The carbon atom attached to the oxygen and nitrogen will carry a partial positive charge. The proton associated with the hydrochloride will have a substantial positive charge. This charge distribution is crucial for understanding the molecule's dipole moment and its interaction with other polar molecules and ions. researchgate.net
Charge Transfer Properties
Intramolecular charge transfer (ICT) is a fundamental process in many aniline derivatives, significantly influencing their photophysical properties. This phenomenon involves the redistribution of electron density from an electron-donating group to an electron-accepting part of the molecule upon photoexcitation. In the case of 2-methoxy-N-methylaniline, the methoxy (-OCH₃) and N-methylamino (-NHCH₃) groups act as electron donors, while the phenyl ring can act as a π-acceptor.
Theoretical studies on related molecules, such as various substituted anilines, utilize methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model these charge transfer characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides a qualitative measure of the molecule's excitability and the energy required for electron transfer.
For a molecule like 2-methoxy-N-methylaniline, the HOMO is expected to be localized primarily on the electron-rich N-methylamino and methoxy groups, as well as the phenyl ring. The LUMO is anticipated to be distributed over the aromatic system. The transition from the ground state to the first excited state would therefore involve a significant transfer of electron density from the substituents to the ring, characteristic of a π → π* transition with substantial ICT character.
The protonation of the nitrogen atom to form the hydrochloride salt would significantly alter these properties. The resulting ammonium (B1175870) group (-NH₂CH₃⁺) becomes a strong electron-withdrawing group. This would lower the energy of the HOMO and likely increase the HOMO-LUMO gap, leading to a blue shift (a shift to shorter wavelengths) in the absorption spectrum. The charge transfer in the protonated form would be substantially different, with the primary electronic transitions likely involving the methoxy group and the phenyl ring, rather than the now electron-deficient nitrogen center.
Table 1: Predicted Molecular Orbital Characteristics for Aniline Derivatives
| Compound | HOMO Localization | LUMO Localization | Predicted HOMO-LUMO Gap |
| 2-Methoxyaniline | Methoxy and Amino groups, Phenyl ring | Phenyl ring | Moderate |
| N-Methylaniline | N-methylamino group, Phenyl ring | Phenyl ring | Moderate |
| 2-Methoxy-N-methylaniline | Methoxy and N-methylamino groups, Phenyl ring | Phenyl ring | Relatively Small |
| 2-Methoxy-N-methylaniline HCl | Methoxy group, Phenyl ring | Phenyl ring, Ammonium group | Relatively Large |
Note: This table is predictive and based on general principles of electronic effects in aniline derivatives, as specific computational data for this compound is not available.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations, particularly using DFT methods, are instrumental in assigning the observed vibrational modes to specific atomic motions within the molecule.
For aniline and its derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, C-H stretching and bending, and various phenyl ring vibrations. In 2-methoxy-N-methylaniline, one would also expect to see vibrations associated with the methoxy and methyl groups, such as C-O stretching and CH₃ rocking and stretching modes.
A theoretical study on aniline and 2-methylaniline provides a basis for predicting the vibrational spectrum of 2-methoxy-N-methylaniline. researchgate.net The calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors in the computational methods, typically show good agreement with experimental spectra.
For this compound, the protonation of the nitrogen atom would lead to significant changes in the vibrational spectrum. The N-H stretching vibration of the secondary amine would be replaced by the N⁺-H stretching of the ammonium salt, which typically appears at a lower frequency and is often broader in the IR spectrum. The C-N stretching frequency would also be shifted, reflecting the change in bond strength upon protonation.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in 2-Methoxy-N-methylaniline and its Hydrochloride Salt
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) for 2-Methoxy-N-methylaniline | Predicted Frequency Range (cm⁻¹) for 2-Methoxy-N-methylaniline HCl |
| N-H Stretch | 3400-3500 | N/A |
| N⁺-H Stretch | N/A | 2400-2800 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch (N-CH₃, O-CH₃) | 2850-3000 | 2850-3000 |
| C-N Stretch | 1250-1350 | Shifted (likely higher) |
| Asymmetric C-O-C Stretch | 1230-1270 | 1230-1270 |
| Symmetric C-O-C Stretch | 1020-1075 | 1020-1075 |
Note: This table is based on typical frequency ranges for these functional groups and insights from computational studies on related aniline derivatives. researchgate.net The exact frequencies for the target compound would require specific calculations.
Prediction of Reactivity, Selectivity, and Reaction Pathways
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic structure of a molecule, one can identify sites that are susceptible to electrophilic or nucleophilic attack. Key descriptors of reactivity that can be calculated include:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying sites for nucleophilic and electrophilic attack, respectively.
Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the HOMO indicates the likely sites for electrophilic attack, while the distribution of the LUMO suggests sites for nucleophilic attack.
For 2-methoxy-N-methylaniline, the electron-donating methoxy and N-methylamino groups activate the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to these groups. The nitrogen atom of the N-methylamino group is also a nucleophilic site.
The formation of the hydrochloride salt dramatically alters this reactivity. The positively charged ammonium group is strongly deactivating and meta-directing for electrophilic aromatic substitution. Therefore, electrophilic attack on the aromatic ring of this compound would be significantly slower than on the neutral molecule and would be directed to the positions meta to the -NH₂CH₃⁺ group. The primary activating group in the hydrochloride salt would be the methoxy group, which is ortho- and para-directing. The interplay of these two groups would determine the ultimate regioselectivity of any electrophilic substitution reaction.
In terms of reaction pathways, computational modeling can be used to calculate the activation energies for different possible reaction routes, thereby predicting the most likely products. For instance, in an N-alkylation reaction, calculations could compare the energy barriers for reaction at the nitrogen versus reaction at other potential sites, confirming the expected nucleophilicity of the amine.
Table 3: Predicted Reactivity Parameters for 2-Methoxy-N-methylaniline
| Parameter | Predicted Characteristics |
| Molecular Electrostatic Potential (MEP) | Negative potential (red) around the nitrogen and oxygen atoms, and on the aromatic ring at positions ortho and para to the substituents. |
| HOMO Distribution | High density on the nitrogen atom and the aromatic ring, particularly at the ortho and para positions. |
| LUMO Distribution | Distributed across the aromatic ring. |
| Predicted Site of Electrophilic Attack | Ortho and para positions on the aromatic ring. |
| Predicted Site of Nucleophilic Attack | Less likely on the neutral molecule, but protonation would make the ammonium proton susceptible. |
Note: This table is a qualitative prediction based on the known electronic effects of the functional groups present.
Catalysis and Material Science Applications
Role in Catalytic Systems as a Substrate or Ligand Component
The structure of 2-methoxy-N-methylaniline, featuring a secondary amine and a methoxy-substituted aromatic ring, makes it a potential candidate for various catalytic C-N bond-forming reactions. These reactions are fundamental in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.
Ullmann-Type C–N Coupling Reactions
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine. Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.
General Transition-Metal Catalyzed Amine Synthesis
Beyond copper, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for C-N bond formation. These reactions offer a broad substrate scope and generally proceed under milder conditions than traditional Ullmann couplings.
In a typical Buchwald-Hartwig reaction, an aryl halide or pseudohalide is coupled with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. 2-methoxy-N-methylaniline could act as the amine component in such a reaction to form a triarylamine derivative. The nature of the phosphine ligand is crucial for the success of these couplings, and a variety of ligands have been developed to accommodate different substrates. While the general applicability of the Buchwald-Hartwig amination is vast, specific research articles detailing the use of 2-methoxy-N-methylaniline as a substrate, including reaction yields, catalyst systems, and substrate scope, are not prominently featured in the available literature.
Catalyst Screening and Optimization Methodologies
The development of efficient catalytic reactions heavily relies on the screening and optimization of catalysts, ligands, bases, and solvents. High-throughput screening (HTS) techniques have emerged as powerful tools to rapidly evaluate a large number of reaction conditions in parallel. These methods utilize miniaturized reactor platforms and automated analysis to accelerate the discovery of optimal catalytic systems.
For a C-N coupling reaction involving 2-methoxy-N-methylaniline, a typical catalyst screening workflow would involve testing a matrix of different palladium or copper precursors, a library of phosphine or other types of ligands, and various bases and solvents. The outcome of these screens would be analyzed to identify the conditions that provide the highest yield and selectivity for the desired product. Commercially available catalyst screening kits offer a streamlined approach to this process. While these methodologies are broadly applicable, there are no published studies that specifically report the results of a high-throughput screening campaign for the N-arylation of 2-methoxy-N-methylaniline.
Integration into Polymeric Materials
Triarylamine-containing polymers are a significant class of materials in the field of organic electronics due to their excellent hole-transporting properties. These materials are integral components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).
Synthesis of Triarylamine Polymers for Organic Electronics
The synthesis of triarylamine polymers typically involves the polymerization of monomers containing the triarylamine moiety. Common polymerization methods include Suzuki or Yamamoto coupling of halogenated triarylamine monomers, or the C-N coupling of diamine and dihalide monomers.
Theoretically, a polymer incorporating 2-methoxy-N-methylaniline could be synthesized. For instance, after N-arylation to form a di- or tri-functional monomer, this unit could be polymerized. The methoxy (B1213986) group could influence the polymer's solubility, morphology, and electronic properties. However, a review of the literature does not provide specific examples of the synthesis of triarylamine polymers using 2-methoxy-N-methylaniline as a starting monomer. The existing research focuses on other, more extensively studied triarylamine building blocks.
Application as Charge Transport Materials in Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are key components in flexible and transparent electronics. The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Triarylamine-based polymers are often used as p-type (hole-transporting) semiconductors in OFETs.
The charge transport in these materials occurs through the hopping of holes between adjacent triarylamine units. The efficiency of this process is influenced by the polymer's molecular weight, purity, solid-state packing, and the energy levels of its highest occupied molecular orbital (HOMO). While the electronic properties of triarylamine polymers are a subject of intense research, there is no specific data available on the charge transport characteristics of polymers derived from 2-methoxy-N-methylaniline. The impact that the specific substitution pattern of this compound would have on the performance of an OFET remains a matter of speculation in the absence of experimental data.
Applications in Advanced Organic Synthesis and Chemical Development
Precursor for Active Pharmaceutical Ingredients (APIs)
The scaffold of 2-methoxy-N-methylaniline is embedded within a variety of biologically active compounds. Its utility stems from its ability to participate in cyclization and derivatization reactions to form more complex molecular architectures common in medicinal chemistry.
Substituted anilines are fundamental starting materials for the synthesis of nitrogen-containing heterocycles, which form the core of many pharmaceuticals. Pyrrolo[2,3-d]pyrimidines, known for their diverse biological activities including anticancer and antiviral properties, are often synthesized through multi-step sequences that can involve anilines as key components nih.govnih.gov. A general strategy involves the condensation of a substituted aniline (B41778) with a functionalized pyrimidine (B1678525) ring. In this context, 2-methoxy-N-methylaniline hydrochloride can be used to introduce the N-methyl-2-methoxyphenyl moiety onto the pyrimidine core, a crucial step in building the final pyrrolo[2,3-d]pyrimidine structure mdpi.com. The methoxy (B1213986) and N-methyl groups allow for fine-tuning of the molecule's steric and electronic properties, which can be critical for its biological target engagement.
Similarly, the synthesis of cyclopenta[d]pyrimidines, which have been investigated as potent cytotoxic agents, can utilize substituted anilines. Synthetic routes often involve the reaction of an N-methylaniline derivative with a chlorinated cyclopenta[d]pyrimidine intermediate. This nucleophilic substitution reaction forms a key carbon-nitrogen bond, incorporating the aniline fragment into the final heterocyclic system. The specific substitution pattern on the aniline ring, such as the 2-methoxy group, is crucial for the pharmacological profile of the resulting compound.
Indole (B1671886) and carbazole (B46965) alkaloids are prominent classes of natural products with a wide range of biological activities. The synthesis of analogues of these compounds is a major focus of medicinal chemistry research. Substituted anilines are common precursors in many classical and modern methods for indole and carbazole synthesis organic-chemistry.orgnih.gov.
For instance, variations of the Fischer indole synthesis can utilize hydrazines derived from 2-methoxy-N-methylaniline to react with ketones or aldehydes, leading to the formation of indoles with specific substitution patterns dictated by the starting aniline nih.gov. Other modern synthetic methods, such as palladium-catalyzed cross-coupling and cyclization reactions, provide versatile routes to these heterocyclic systems from precursors like ortho-iodoanilines, which can be prepared from the corresponding anilines nih.govresearchgate.net. The presence of the 2-methoxy and N-methyl groups on the aniline starting material allows for the creation of unique indole and carbazole analogues for biological screening. A general approach involves the intramolecular C-H amination of appropriately substituted diarylamines, which can be prepared from starting materials like 2-methoxy-N-methylaniline nih.gov.
| Synthetic Method | Aniline Derivative Role | Resulting Heterocycle | Potential for 2-Methoxy-N-methylaniline Use |
|---|---|---|---|
| Fischer Indole Synthesis | Converted to a hydrazine (B178648) derivative, which is then cyclized with a ketone/aldehyde. | Indole | Can be used to produce indoles with N-methyl and 2-methoxy substituents. |
| Palladium-Catalyzed Cyclization | Used as a coupling partner (often after conversion to an o-haloaniline) with another aromatic ring, followed by intramolecular cyclization. | Carbazole | Enables the synthesis of N-methyl-methoxylated carbazole analogues. nih.gov |
| Visible Light-Induced C-H Amination | Incorporated into a sulfilimine precursor for intramolecular nitrene insertion. | Carbazole | A modern, milder alternative for constructing the carbazole core from aniline-derived precursors. nih.gov |
The functional groups of this compound provide handles for further chemical modification, a process known as scaffold elaboration. The N-methyl group can be important for biological activity or can be removed or replaced in some synthetic schemes. The methoxy group is a particularly versatile substituent. It can be cleaved to reveal a phenol, which can then participate in a wide range of reactions, such as etherification or esterification, to build more complex molecules. Furthermore, the methoxy group directs electrophilic aromatic substitution to specific positions on the benzene (B151609) ring, allowing for controlled introduction of new functional groups. This regioselectivity is a powerful tool in multi-step organic synthesis for building libraries of related compounds for structure-activity relationship (SAR) studies.
Intermediate in the Synthesis of Dyes and Pigments
The synthesis of colorants is a major application for aromatic amines. This compound is a precursor for various dyes, particularly those based on the azo linkage.
Azo dyes, characterized by the -N=N- functional group, represent the largest class of commercial colorants. Their synthesis centrally involves the diazotization of a primary or secondary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. 2-Methoxy-N-methylaniline can be diazotized under acidic conditions with sodium nitrite (B80452) to form a reactive diazonium salt. This salt is then reacted with a coupling agent, such as a phenol, naphthol, or another aniline, to form the final azo dye impactfactor.orgscialert.netorientjchem.org. The specific combination of the diazonium salt and the coupling component determines the color and properties of the resulting dye. The parent compound, 2-methoxyaniline, is widely used for this purpose, and the N-methylated derivative follows a similar reaction pathway to produce a distinct set of dyes impactfactor.orgresearchgate.net.
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Diazotization | The aromatic amine is converted into a diazonium salt. | HCl, NaNO₂, 0-5°C | 2-Methoxy-N-methylphenyldiazonium chloride |
| 2. Coupling | The diazonium salt reacts with a coupling component (e.g., a phenol or another amine). | Naphthol, Phenol, or Aniline derivatives | Azo Dye |
The substituents on the aromatic rings of an azo dye have a profound impact on its properties, including its color (wavelength of maximum absorption), color intensity, and fastness (resistance to fading from light, washing, and rubbing). The 2-methoxy and N-methyl groups of the title compound play important electronic and steric roles.
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent can influence the electronic transitions within the dye molecule, often leading to a bathochromic shift (a shift to longer wavelengths), which deepens the color mdpi.com. Its presence can also improve the light fastness of the dye orientjchem.org.
By using this compound as the diazo component, dye chemists can precisely engineer these properties into the final product, creating colorants with specific hues and enhanced performance characteristics for applications in textiles, printing, and other industries.
Component in Agrochemical Synthesis (e.g., Insecticides, Herbicides)
N-methylaniline and its derivatives are important intermediates in the manufacturing of various agrochemicals. echemi.comnbinno.com The chemical versatility of these compounds, stemming from the reactivity of the aromatic ring and the alkylamine functionality, makes them valuable precursors for complex synthesis routes in the agrochemical sector. nbinno.com They are integral raw materials for the synthesis of a range of crop protection agents, including both herbicides and fungicides. nbinno.comimarcgroup.com
Recent research has focused on incorporating methoxy groups into novel agrochemical structures. For instance, a series of meta-diamide compounds containing a methoxy group have been designed and synthesized, showing significant insecticidal activity against pests like Plutella xylostella and moderate activity against Spodoptera frugiperda. scielo.br In the synthesis of these complex molecules, substituted anilines are key building blocks which, after a series of reactions including the introduction of a methoxy group, lead to the final active insecticidal compounds. scielo.br While not directly starting from this compound, this demonstrates the utility of the methoxy-aniline scaffold in developing new and effective insecticides.
Furthermore, N-methylaniline derivatives are used in the synthesis of various herbicides. For example, they can be precursors to compounds that inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in monocot plants. researchgate.net The development of such herbicides is crucial for managing weed resistance in agriculture. nih.gov The strategic inclusion of substituents on the aniline ring is a key aspect of modern agrochemical design to enhance efficacy and selectivity.
C1 Chemistry Applications (e.g., Reaction with CO2)
The utilization of carbon dioxide (CO2) as a C1 source for chemical synthesis is a significant area of green chemistry, and N-methylaniline derivatives are involved in these sustainable processes. units.it One of the notable applications is the direct N-methylation of aromatic amines using CO2 and molecular hydrogen (H2). units.it This process represents an environmentally benign alternative to traditional methylation methods that often use toxic reagents like methyl halides or dimethyl sulfate. researchgate.net
In this reaction, a catalyst, often based on ruthenium, facilitates the reductive methylation of anilines. units.itunits.it For example, a catalytic system can efficiently convert N-methylaniline to N,N-dimethylaniline using CO2 and H2. units.it The reaction typically proceeds through the formation of a formamide (B127407) intermediate, which is then hydrogenated. units.it The conditions for these reactions, such as temperature, pressure, and the choice of catalyst and solvent, are optimized to achieve high yields of the desired methylated products. units.it
Recent advancements have also demonstrated the use of visible-light-mediated photocatalysis for the selective N-methylation of amines with CO2 at room temperature, using a reducing agent such as sodium borohydride (B1222165). chemrxiv.org This approach offers even milder reaction conditions. The substrate scope for these CO2-based methylation reactions is broad, tolerating various functional groups on the aniline ring, including both electron-donating and electron-withdrawing groups. units.itchemrxiv.org
Table 1: Examples of Ruthenium-Catalyzed N-Methylation of Substituted Anilines with CO2 and H2
| Substrate (Aniline Derivative) | Product (N,N-dimethylaniline Derivative) | Yield (%) | Reference |
|---|---|---|---|
| 4-fluoroaniline | N,N-dimethyl-4-fluoroaniline | 92 | units.it |
| 4-chloroaniline | N,N-dimethyl-4-chloroaniline | 91 | units.it |
| 4-bromoaniline | N,N-dimethyl-4-bromoaniline | 89 | units.it |
| 4-methoxyaniline | N,N-dimethyl-4-methoxyaniline | 94 | units.it |
| 3-methylaniline | N,N-dimethyl-3-methylaniline | 92 | units.it |
| N-methylaniline | N,N-dimethylaniline | 94 | units.it |
Synthetic Strategies for Related N-Methylaniline Derivatives
The synthesis of N-methylaniline derivatives can be achieved through various chemical transformations. Traditional methods often involve the alkylation of aniline with methylating agents such as methyl halides or dimethyl sulfate. echemi.comechemi.com Another common industrial process is the catalytic hydrogenation of nitrobenzene, followed by methylation. echemi.com However, these methods can suffer from drawbacks such as the use of hazardous reagents and the formation of undesired byproducts like N,N-dimethylaniline. google.com
More contemporary and sustainable approaches focus on the use of greener methylating agents and more efficient catalytic systems. researchgate.net Methanol (B129727), being inexpensive and environmentally friendly, is increasingly used as a C1 source for N-methylation reactions via a "borrowing-hydrogen" strategy. researchgate.netresearchgate.net This method involves the use of a catalyst that temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine, followed by the return of the hydrogen to form the methylated amine and water as the only byproduct. researchgate.net
Various heterogeneous catalysts, such as those based on nickel, copper, or tin-modified zeolites, have been developed for the selective N-methylation of anilines with methanol. researchgate.netresearchgate.netrsc.org These catalysts offer advantages in terms of separation and reusability. The reaction conditions, including temperature and catalyst composition, can be tuned to control the selectivity towards either mono- or di-methylated products. researchgate.net
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering benefits such as enhanced safety, better process control, and easier scalability compared to traditional batch processes. researchgate.netnih.gov The synthesis of N-methylaniline derivatives has been successfully translated to continuous-flow systems. researchgate.net
In a typical setup, a solution of the aniline derivative and the methylating agent (e.g., methanol) is pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. researchgate.net The use of a solid catalyst, such as the mesoporous aluminosilicate Al-SBA-15, allows for high conversion and selectivity to the desired N-methylated product. researchgate.net Reaction parameters like temperature, pressure, and flow rate can be precisely controlled to optimize the reaction outcome, significantly improving efficiency and reducing the formation of byproducts. researchgate.net For the N-methylation of aniline using Al-SBA-15, conversions of up to 99% with high selectivity for the monoalkylated product have been reported under optimized conditions. researchgate.net
A significant focus in the modern chemical industry is the development of sustainable manufacturing processes that minimize waste and allow for the recycling of valuable components like catalysts. imarcgroup.comemerald.com In the production of N-methylaniline derivatives, several strategies are employed to achieve these goals.
The use of heterogeneous catalysts is a key approach to facilitate catalyst recyclability. researchgate.net Unlike homogeneous catalysts that are dissolved in the reaction mixture, heterogeneous catalysts are in a different phase (usually solid) and can be easily separated from the product mixture by filtration. google.comgoogle.com For instance, a copper-manganese-aluminium oxide catalyst used for the N-alkylation of aniline with methanol has been shown to retain its activity for over 3000 hours without regeneration. google.com Similarly, a nickel-based catalyst (Ni/ZnAlOx-600) used for the selective mono-N-methylation of aniline with methanol could be recycled multiple times without a significant loss of activity. rsc.org
Table 2: Catalyst Recyclability in N-methylation of Aniline
| Catalyst | Recycle Run | Aniline Conversion (%) | N-methylaniline Selectivity (%) | Reference |
|---|---|---|---|---|
| Ni/ZnAlOx-600 | 1 | 95 | 98 | rsc.org |
| Ni/ZnAlOx-600 | 2 | 94 | 98 | rsc.org |
| Ni/ZnAlOx-600 | 3 | 94 | 97 | rsc.org |
| Ni/ZnAlOx-600 | 4 | 93 | 97 | rsc.org |
| Ni/ZnAlOx-600 | 5 | 92 | 96 | rsc.org |
Waste minimization is also achieved by using greener reagents and improving reaction selectivity. The use of methanol as a methylating agent instead of methyl halides reduces the formation of salt byproducts. researchgate.net Furthermore, catalytic processes that offer high selectivity to the desired product minimize the need for extensive purification steps, thereby reducing solvent consumption and waste generation. google.com The development of solvent-free reaction conditions or the use of environmentally benign solvents like ethanol (B145695) are also important strategies for greener synthesis. emerald.com
Challenges and Future Research Directions in the Chemistry of 2 Methoxy N Methylaniline Hydrochloride
The synthesis and application of 2-methoxy-N-methylaniline hydrochloride and related N-methylated aromatic amines present a landscape ripe with opportunities for scientific advancement. Research is progressively moving towards overcoming existing challenges in synthesis, catalysis, and application, with a strong emphasis on sustainability and efficiency. Future efforts are directed at optimizing reaction pathways, discovering novel catalytic systems, and integrating these molecules into advanced materials.
Q & A
Q. What are the critical safety protocols for handling 2-methoxy-N-methylaniline hydrochloride in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators for organic vapors. Work should be conducted in well-ventilated areas or fume hoods to minimize inhalation risks. Post-handling, thorough washing of exposed skin and proper decontamination of lab surfaces are mandatory to prevent accidental exposure .
Q. What synthetic methodologies are reported for producing this compound?
While direct synthesis routes are not explicitly detailed in the evidence, the compound is observed as a product in catalytic systems. For instance, ruthenium(II) arene complexes can facilitate one-pot reactions involving methoxy-substituted anilines, yielding this compound alongside halogenated byproducts. Optimization of solvent polarity and catalyst loading may improve selectivity .
Advanced Research Questions
Q. Why does this compound exhibit low reactivity in iron porphyrin-catalyzed N-trifluoroethylation reactions?
Steric hindrance from the ortho-methoxy group significantly limits substrate accessibility to the catalytic site. Comparative studies with para-substituted analogs (e.g., 4-methoxy-N-methylaniline) show higher yields (70–75%), highlighting the steric sensitivity of such reactions. Alternative catalysts or modified reaction conditions (e.g., elevated temperatures) may mitigate this limitation .
Q. How can researchers optimize catalytic systems to enhance yields of this compound in multiphasic reactions?
Mechanistic insights from ruthenium-catalyzed reactions suggest tuning ligand architecture (e.g., dioxime ligands) to stabilize intermediates. Solvent selection (e.g., polar aprotic solvents like DMF) and stepwise addition of reagents can reduce side reactions. Monitoring reaction progress via HPLC or GC-MS is advised to identify optimal termination points .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C) are critical for structural confirmation. The compound’s InChI key (HHIKQTVNXYEWQW-UHFFFAOYSA-N) facilitates database alignment for spectral validation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is effective .
Q. How does the steric and electronic profile of this compound influence its application in organometallic catalysis?
The ortho-methoxy group induces steric bulk, reducing coordination efficiency with metal centers. Electronically, the methoxy group’s donating effects can alter substrate redox potentials. Computational modeling (e.g., DFT) is recommended to predict binding affinities and guide catalyst design .
Q. What role does this compound play in developing fluorescent probes for nitric oxide (NO) detection?
The compound’s aromatic secondary amine moiety reacts with NO to form a nitrosated product, quenching photoinduced electron transfer (PET) effects in BODIPY-based probes. This enables fluorescence recovery, allowing real-time NO imaging in biological systems (e.g., hepatocytes). Probe specificity can be enhanced via galactose conjugation for receptor-mediated targeting .
Methodological Considerations
- Reaction Design : Prioritize steric tolerance when selecting catalysts (e.g., bulky ligands for hindered substrates).
- Safety Compliance : Implement OSHA/EN149 standards for respirators and conduct regular PPE integrity checks.
- Data Validation : Cross-reference spectral data with PubChem entries (CID: 72739-03-8) to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
